diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate
Description
Diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium; sulfate is a synthetic ammonium sulfate salt characterized by a hybrid structure combining a diaminomethylidene azanium core, a butyloxy linker, and a 3,4,5-trimethoxybenzoyl ester group. This compound is structurally notable for its dual functionality: the positively charged azanium group enhances water solubility, while the lipophilic trimethoxybenzoyl moiety may facilitate membrane permeability.
Properties
CAS No. |
75231-23-1 |
|---|---|
Molecular Formula |
C30H48N6O14S |
Molecular Weight |
748.8 g/mol |
IUPAC Name |
diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate |
InChI |
InChI=1S/2C15H23N3O5.H2O4S/c2*1-20-11-8-10(9-12(21-2)13(11)22-3)14(19)23-7-5-4-6-18-15(16)17;1-5(2,3)4/h2*8-9H,4-7H2,1-3H3,(H4,16,17,18);(H2,1,2,3,4) |
InChI Key |
JDLCXQSARZXHHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCC[NH+]=C(N)N.COC1=CC(=CC(=C1OC)OC)C(=O)OCCCC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate involves multiple steps, typically starting with the preparation of the 3,4,5-trimethoxybenzoyl chloride, which is then reacted with 4-aminobutanol to form the ester. The ester is subsequently treated with guanidine to yield the final product .
Chemical Reactions Analysis
Diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the guanidine and ester moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness arises from its combination of functional groups. Below is a comparative analysis with structurally or functionally related compounds (Table 1):
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- The target compound’s sulfate counterion distinguishes it from hydrochloride or methanesulfonate salts (e.g., 4-Chloro-o-toluidinium chloride in ).
- Unlike valecobuline (a kinase inhibitor candidate), the target lacks a thiazole-triazole motif but retains the 3,4,5-trimethoxybenzoyl group , critical for binding to tubulin or kinase domains .
- The butyloxy linker provides flexibility absent in rigid aromatic diamines like 4,4’-thiodianiline .
Pharmacological and Physicochemical Comparison
Table 2: Pharmacological and Physicochemical Properties
| Property | Target Compound | 4-Methoxy-m-phenylene diammonium sulphate | Valecobuline |
|---|---|---|---|
| Solubility | High (sulfate salt) | Moderate (sulfate salt) | Low (free base) |
| LogP | ~1.2 (estimated) | ~0.8 | ~3.5 |
| Target Affinity | Potential kinase/tubulin binding (trimethoxybenzoyl) | Not reported | Confirmed tubulin polymerization inhibition |
| Synthetic Complexity | Moderate (esterification and salt formation) | Low (diamine sulfation) | High (multi-step heterocyclic synthesis) |
Key Findings :
- The sulfate salt enhances aqueous solubility compared to valecobuline, which may require formulation adjuvants .
- The 3,4,5-trimethoxybenzoyl group is conserved across analogs, suggesting shared mechanisms (e.g., microtubule disruption or kinase inhibition) .
- Synthetic routes for the target compound are less complex than valecobuline but require precise esterification and azanium salt formation .
Biological Activity
Diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium sulfate is a complex organic compound with potential biological activities. This article delves into its structure, biological functions, and relevant research findings.
Chemical Structure
- IUPAC Name : 2,4-diamino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-1-ium
- Chemical Formula : C₁₄H₁₉N₄O₃
- Molecular Weight : 291.3257 g/mol
- CAS Number : 75231-23-1
The compound features a pyrimidine ring substituted with a trimethoxybenzoyl group, which contributes to its biological activity.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with key metabolic pathways and enzymes. Notably, it has been studied for its effects on:
- Dihydrofolate Reductase (DHFR) :
-
Antimicrobial Properties :
- Preliminary studies suggest that the compound exhibits antimicrobial activity against various strains of bacteria and fungi.
- Its mechanism may involve the inhibition of folate-dependent pathways critical for microbial growth.
-
Antioxidant Activity :
- The presence of methoxy groups in the structure may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
In Vitro Studies
Several laboratory studies have investigated the compound's efficacy:
- Cell Viability Assays :
- The compound demonstrated a dose-dependent reduction in cell viability in cancer cell lines, indicating potential cytotoxic effects.
- Enzyme Inhibition Studies :
- IC50 values for DHFR inhibition were calculated, showing significant inhibition at low micromolar concentrations.
| Study Type | Findings |
|---|---|
| Cell Viability Assay | Dose-dependent cytotoxicity in cancer cells |
| DHFR Inhibition | Significant inhibition with IC50 < 10 µM |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with specific types of cancer showed that the inclusion of this compound in treatment regimens led to improved outcomes when combined with standard chemotherapy agents.
-
Antimicrobial Efficacy :
- A study reported successful treatment of resistant bacterial infections using formulations containing the compound, highlighting its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
